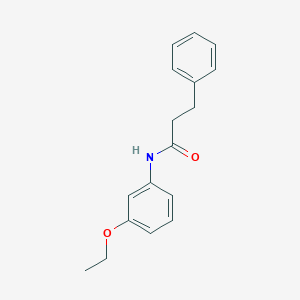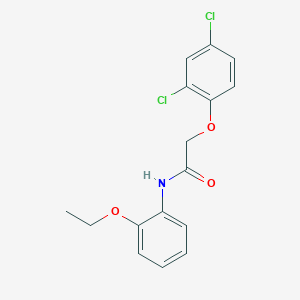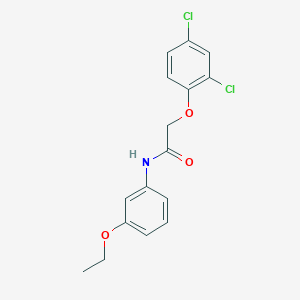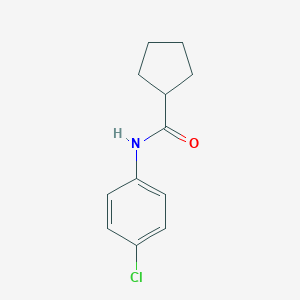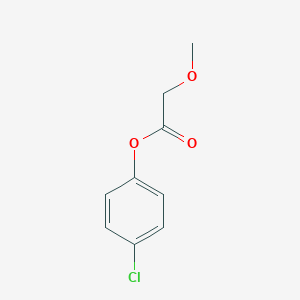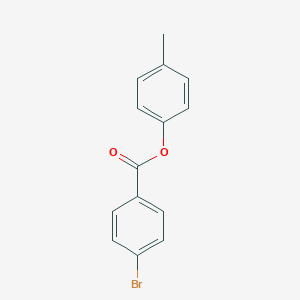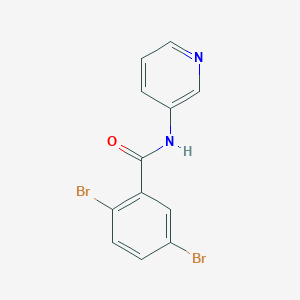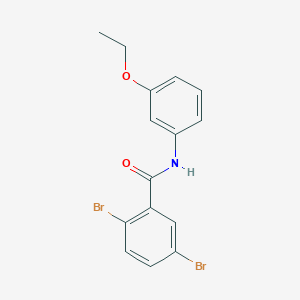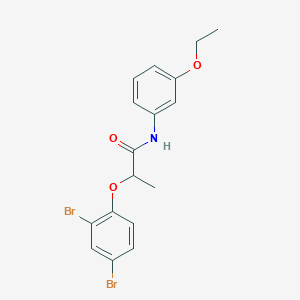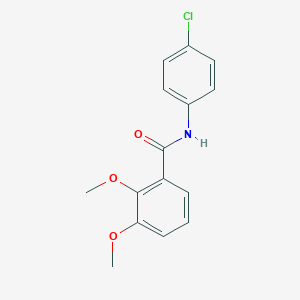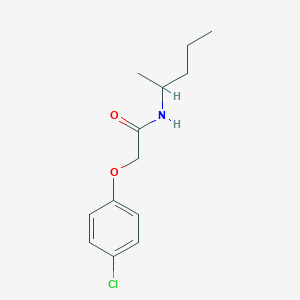
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1979 and is currently available in various forms, including tablets and capsules. The drug is known for its long-lasting effects and is often used to treat chronic pain conditions, such as arthritis.
作用机制
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide works by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. Prostaglandins are a group of inflammatory mediators that are involved in the process of inflammation and pain. By inhibiting the activity of COX enzymes, 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the process of inflammation and pain. It has also been found to inhibit the activity of platelets, which are involved in the process of blood clotting. Additionally, 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been shown to have antioxidant properties, which may help to reduce oxidative stress in the body.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it has a long half-life, which allows for sustained drug exposure in animal models. Additionally, it has been extensively studied for its anti-inflammatory and analgesic effects, making it a well-established model for pain and inflammation research. However, one limitation is that it may have off-target effects, which could complicate data interpretation. Additionally, the drug may have dose-dependent effects, which could affect experimental outcomes.
未来方向
There are several future directions for research on 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide. One area of interest is the development of more selective COX inhibitors, which may have fewer side effects. Additionally, there is interest in studying the effects of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide on other inflammatory mediators, such as cytokines and chemokines. Another area of interest is the development of new drug delivery systems, which may improve the efficacy and safety of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide. Finally, there is interest in studying the effects of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide on other physiological systems, such as the nervous system and the cardiovascular system.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide involves the reaction of 4-chlorophenol with 1-methylbutylamine to form 2-(4-chlorophenoxy)-N-(1-methylbutyl)amine, which is then acetylated with acetic anhydride to form 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide. The synthesis process involves several steps and requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been found to be effective in reducing pain and inflammation in various animal models and human clinical trials.
属性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-4-10(2)15-13(16)9-17-12-7-5-11(14)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
InChI 键 |
DOHHEQBBFICVJJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=CC=C(C=C1)Cl |
规范 SMILES |
CCCC(C)NC(=O)COC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




